
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide, also known as L-779,976, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose homeostasis, and its inhibition has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes.
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide works by inhibiting the activity of DPP-IV, which is an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.
Biochemical and physiological effects:
In addition to its effects on glucose homeostasis, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide has been shown to have other biochemical and physiological effects. These include modulation of immune function, inhibition of tumor growth, and reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide in lab experiments include its well-characterized mechanism of action, high potency and selectivity for DPP-IV, and availability of preclinical and clinical data. However, the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide include its relatively high cost and the need for careful control of experimental conditions to ensure reproducibility of results.
Direcciones Futuras
For research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in other disease states such as cancer and inflammation, and development of more potent and selective DPP-IV inhibitors. Additionally, the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide in combination with other agents such as GLP-1 receptor agonists and sodium-glucose cotransporter 2 (SGLT2) inhibitors may provide synergistic effects in the treatment of type 2 diabetes.
Métodos De Síntesis
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide involves the condensation of 2-furylmethylamine and 3-phenylpropanoyl chloride to form the corresponding amide intermediate, which is then cyclized with phthalic anhydride to yield the final product. The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in the treatment of type 2 diabetes. In preclinical studies, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In clinical studies, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)-3-phenylpropanamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(23-14-16-9-6-12-28-16)19(13-15-7-2-1-3-8-15)24-21(26)17-10-4-5-11-18(17)22(24)27/h1-12,19H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAIBVXKAXREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CO2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


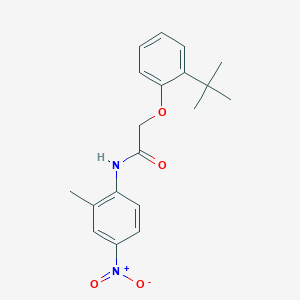
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)
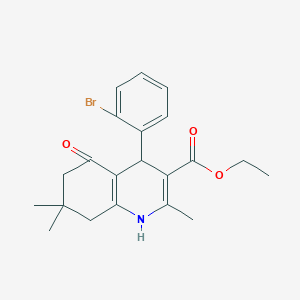
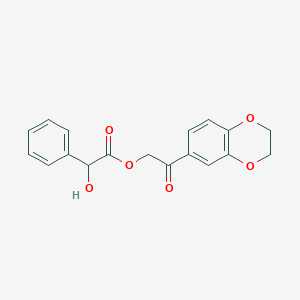
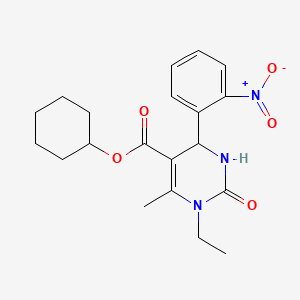
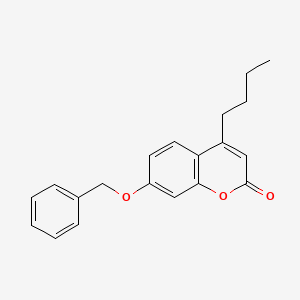
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
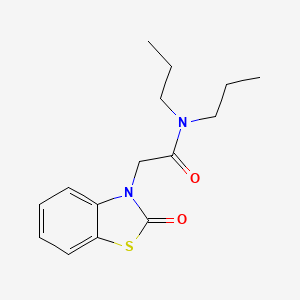
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
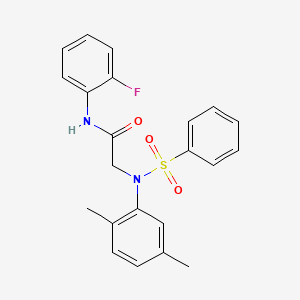
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)
![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)